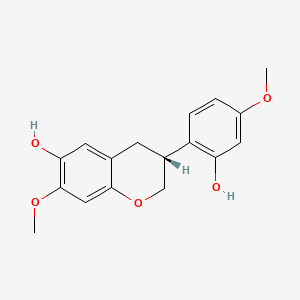
6-Hydroxyisosativan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisosativan involves the extraction from natural sources, particularly from the twigs and leaves of Derris robusta . The compound is isolated using ethanol extraction followed by extensive spectroscopic studies to elucidate its structure .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research is needed to develop efficient synthetic routes for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxyisosativan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyisosativan has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and cytotoxic properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Wirkmechanismus
The mechanism of action of 6-Hydroxyisosativan involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Derrisisoflavones H-K: These are other prenylated isoflavonoids isolated from Derris robusta.
Sativan: Another isoflavan derivative with similar biological activities.
Ferulic Acid and Caffeic Acid: Phenolic compounds with antioxidant properties.
Uniqueness: 6-Hydroxyisosativan is unique due to its specific structure, which includes a hydroxyl group at the 6th position.
Eigenschaften
Molekularformel |
C17H18O5 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
(3R)-3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H18O5/c1-20-12-3-4-13(14(18)7-12)11-5-10-6-15(19)17(21-2)8-16(10)22-9-11/h3-4,6-8,11,18-19H,5,9H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
KNJKQRABLUKYBC-NSHDSACASA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)[C@H]2CC3=CC(=C(C=C3OC2)OC)O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2CC3=CC(=C(C=C3OC2)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


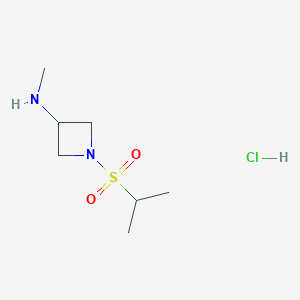

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)
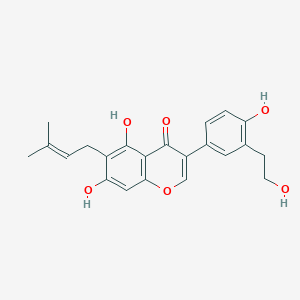
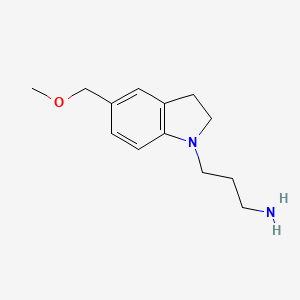

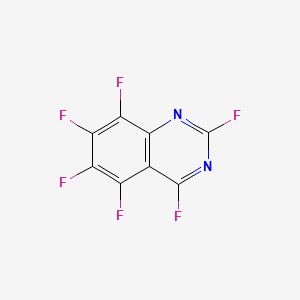
![2-(3-isopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B13428082.png)
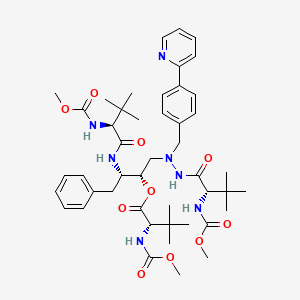
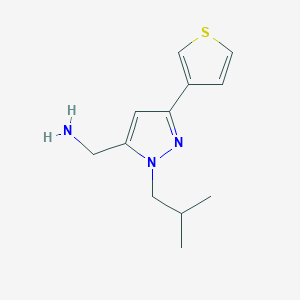
![(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13428097.png)
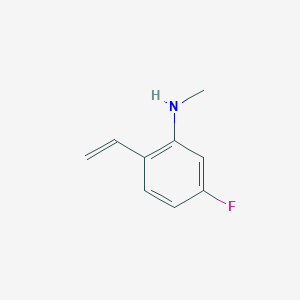
![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)

